N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-10-11(8-17-21-10)14(19)15-9-12(13-4-2-7-20-13)18-6-3-5-16-18/h2-8,12H,9H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARJSIBHCJYHFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC(C2=CC=CO2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Synthesis
The compound's molecular formula is , and it features a furan ring, a pyrazole moiety, and an isoxazole carboxamide group. The synthesis typically involves multi-step organic reactions, including the formation of the furan and pyrazole rings followed by their coupling with the isoxazole component. The synthetic routes may utilize various reagents and conditions to optimize yield and purity.
Table 1: Structural Characteristics
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H18N4O |
| Molecular Weight | 286.34 g/mol |
| Purity | Typically >95% |
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit notable antitumor properties. They have been shown to inhibit various cancer-related pathways, particularly those involving BRAF(V600E) and EGFR. In vitro studies have demonstrated that compounds with similar structural motifs can effectively induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231 .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Studies suggest that it can inhibit the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO), which are crucial in inflammatory responses. This activity makes it a candidate for developing treatments for inflammatory diseases .
Antimicrobial Activity
Emerging data indicate that derivatives of this compound possess antimicrobial properties against various pathogens. The mechanism often involves disrupting bacterial cell membranes, leading to cell lysis. Such activity has been confirmed through in vitro assays against several bacterial strains .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by modifications to its chemical structure. Variations in the substituents on the furan and pyrazole rings have been correlated with changes in potency against specific biological targets.
Table 2: Summary of SAR Findings
| Modification | Effect on Activity |
|---|---|
| Substituents on Furan Ring | Altered binding affinity; increased potency against cancer cells |
| Variations on Pyrazole Moiety | Enhanced anti-inflammatory effects |
| Changes in Carboxamide Group | Improved solubility and bioavailability |
Case Studies
- Antitumor Efficacy : A study evaluated the compound's effects on MDA-MB-231 cells, revealing a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was linked to apoptosis induction via caspase activation.
- Anti-inflammatory Mechanism : In a model of lipopolysaccharide-induced inflammation, administration of the compound resulted in a 50% decrease in TNF-α levels compared to controls, indicating its potential as an anti-inflammatory agent.
- Antimicrobial Testing : In vitro assays demonstrated that the compound exhibited strong activity against Staphylococcus aureus, with an MIC value comparable to standard antibiotics.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Heterocyclic Core Modifications
Compound A : N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide (PubChem)
- Key Differences: Replaces the isoxazole with a 1,2,4-oxadiazole ring.
- Functional Impact : The oxadiazole may lower bioavailability but improve solubility compared to the target compound’s isoxazole.
Compound B : (2S,4R)-4-hydroxy-1-((R)-2-(3-methylisoxazol-5-yl)propanoyl)-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (Patent Example 139)
- Key Differences: Incorporates a thiazole ring and a pyrrolidine-carboxamide scaffold.
- Functional Impact : The thiazole moiety may improve binding to kinases or enzymes compared to the furan-pyrazole combination in the target compound.
Compound C : BP 27384 (Biopharmacule Catalog)
Pharmacokinetic and Physicochemical Properties (Hypothetical Analysis)
| Property | Target Compound | Compound A (Oxadiazole) | Compound B (Thiazole) | Compound C (Piperazine-Thiazole) |
|---|---|---|---|---|
| LogP | ~2.8 (moderate lipophilicity) | ~2.1 (lower lipophilicity) | ~3.2 (higher) | ~1.5 (high solubility) |
| Metabolic Stability | High (isoxazole) | Moderate (oxadiazole) | High (thiazole) | Moderate (piperazine) |
| Target Affinity | Moderate (furan-pyrazole) | Low | High | Variable |
Note: Values inferred from structural analogs and heterocyclic trends.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
